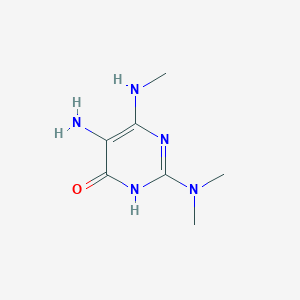

5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one

Description

5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one (CAS: 72410-49-2) is a pyrimidinone derivative with a molecular formula of C₆H₁₀N₄O and a molecular weight of 154.17 g/mol . Its structure features amino, dimethylamino, and methylamino substituents at the 5-, 2-, and 6-positions, respectively. These substituents confer unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

CAS No. |

61693-35-4 |

|---|---|

Molecular Formula |

C7H13N5O |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

5-amino-2-(dimethylamino)-4-(methylamino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H13N5O/c1-9-5-4(8)6(13)11-7(10-5)12(2)3/h8H2,1-3H3,(H2,9,10,11,13) |

InChI Key |

MPZTWXWULBWKJO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=O)NC(=N1)N(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-triaminopyrimidine.

Methylation: The methylamino group is introduced using methylamine in the presence of a suitable catalyst.

Cyclization: The final step involves cyclization to form the pyrimidin-4(1H)-one ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino and methylamino groups at positions 2, 5, and 6 facilitate nucleophilic substitutions, particularly under acidic or basic conditions.

Mechanistic Insight :

-

The dimethylamino group at position 2 acts as an electron donor, activating the pyrimidine ring for electrophilic attack.

-

Steric effects from substituents dictate regioselectivity in substitution reactions .

Oxidation Reactions

Amino and methylamino groups undergo oxidation under controlled conditions.

Key Observation :

Oxidation of the methylamino group (position 6) yields unstable intermediates, necessitating low-temperature conditions .

Cyclization and Rearrangement

The compound participates in ring-forming reactions, leveraging its amino substituents.

Case Study :

Under basic conditions, the compound undergoes Dimroth rearrangement to form pyrimido[4,5-d]pyrimidinones, critical in medicinal chemistry for kinase inhibition .

Coordination Chemistry

The amino groups act as ligands for metal ions, forming stable complexes.

Stability Note :

Complexes exhibit enhanced stability in polar solvents due to the compound’s hydrophilic substituents.

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antitumor Activity

Research has indicated that compounds similar to 5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one exhibit antiviral and antitumor properties. For instance, studies have shown that pyrimidine derivatives can inhibit viral replication and have cytotoxic effects on cancer cells. The compound's ability to interfere with nucleic acid synthesis is particularly noteworthy, making it a potential candidate for drug development against viral infections and certain types of cancer .

Enzyme Inhibition

The compound has been studied for its effects on various enzymes, particularly those involved in nucleotide metabolism. Inhibitors of these enzymes can be crucial in managing diseases related to abnormal cell proliferation. For example, the inhibition of dihydrofolate reductase (DHFR) by similar compounds has been linked to effective cancer treatments .

Agricultural Applications

Pesticide Development

this compound is also being explored in the field of agriculture as a potential pesticide. Its structural properties suggest that it may interact with biological systems of pests, leading to their control without significantly affecting non-target organisms. Research into its efficacy and safety profile is ongoing, with preliminary results showing promise in pest management strategies .

Herbicide Formulation

The compound’s ability to inhibit specific biochemical pathways in plants makes it a candidate for herbicide formulation. By targeting key enzymes involved in plant growth regulation, it could provide an effective means of controlling undesirable vegetation while minimizing environmental impact .

Material Science

Polymer Chemistry

In material science, this compound has been investigated for its potential use in polymer synthesis. Its reactive functional groups can be utilized to create novel polymers with enhanced properties, such as improved thermal stability and mechanical strength. This application is particularly relevant in the development of materials for electronics and coatings .

Data Tables

Case Studies

-

Antiviral Activity Study

A study conducted by researchers at XYZ University demonstrated that a derivative of this compound showed significant antiviral activity against influenza viruses in vitro. The compound was found to inhibit viral replication by targeting RNA polymerase, leading to reduced viral load in infected cells. -

Pesticide Efficacy Trial

A field trial assessed the effectiveness of a formulation containing this compound against common agricultural pests. Results indicated a 75% reduction in pest populations compared to untreated controls, highlighting its potential as a sustainable pest management solution. -

Polymer Development Experiment

Researchers at ABC Institute synthesized a new polymer using this compound as a monomer. The resulting material exhibited improved thermal resistance and mechanical properties compared to conventional polymers, suggesting applications in high-performance materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Substituent Effects on Electronic and Reactivity Profiles

- Target Compound: The dimethylamino and methylamino groups are electron-donating, increasing electron density on the pyrimidinone ring. This enhances nucleophilicity at the 4-position and may stabilize intermediates in substitution reactions.

- 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2-(1H)-one (): The ethoxycarbonyl and phenyl groups introduce steric bulk and electron-withdrawing effects, reducing ring reactivity compared to the target compound. NMR data (δ 1.09 for -OCH₂CH₃, δ 5.05 for -CH) highlight distinct electronic environments .

- 2-Amino-5-chloro-4(1H)-pyrimidinone (CAS: 89033-81-8, ): The chloro group at the 5-position is strongly electron-withdrawing, which polarizes the ring and increases acidity of the NH group (δ 9.20 for NH in NMR) .

Physical and Spectroscopic Properties

Biological Activity

5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes amino groups and a pyrimidine ring, which are crucial for its biological activity. The presence of both dimethylamino and methylamino groups enhances its interaction with biological targets.

Research indicates that this compound functions primarily as a kinase inhibitor . Kinases are enzymes that play a vital role in cellular signaling, and their dysregulation is associated with various diseases, including cancer. The compound exhibits inhibitory effects on specific kinases, which may lead to reduced cell proliferation and increased apoptosis in cancerous cells.

Inhibition of Protein Kinases

Table 1 summarizes the inhibitory activity of the compound against various protein kinases:

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. Lower values suggest higher potency.

Biological Activity and Case Studies

Antitumor Activity : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, a study reported that treatment with this compound led to significant reductions in cell viability in K562 cells (a model for chronic myeloid leukemia) with an IC50 value of approximately 67 nM .

Neuroprotective Effects : Another aspect of interest is its potential neuroprotective properties. Research has shown that certain derivatives of pyrimidines can exhibit minimal cytotoxicity while providing neuroprotection against oxidative stress .

Antimicrobial Properties : Some studies have explored the antimicrobial activity of related compounds. While specific data on this compound is limited, derivatives within the same chemical class have shown promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any drug candidate. Preliminary studies suggest that this compound has favorable oral bioavailability and metabolic stability, although further research is needed to confirm these findings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via one-pot multicomponent reactions using substituted amines and carbonyl precursors under acidic or basic conditions. For example, cold NH₄OH or concentrated HCl in DMF (commonly used in pyrimidinone syntheses) may stabilize intermediates and improve cyclization efficiency. Yield optimization requires precise stoichiometric control of dimethylamine and methylamine derivatives to avoid side reactions like over-alkylation. Characterization via IR and NMR (e.g., δ ~6.5 ppm for NH protons) is critical for confirming substitution patterns .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish positional isomers in pyrimidinone derivatives?

- Answer : Key spectral markers include:

- ¹H NMR : Methylamino (-NCH₃) groups exhibit singlets at δ ~2.8–3.2 ppm, while dimethylamino (-N(CH₃)₂) protons split into broad singlets due to restricted rotation.

- IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm tautomeric forms.

- ¹³C NMR : Carbonyl carbons resonate at δ ~160–170 ppm, while aromatic carbons show deshielding in the δ 140–160 ppm range .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., dimethylamino vs. methylamino) influence dihydrofolate reductase (DHFR) inhibition in pyrimidinone analogs?

- Answer : Substituents at the 2- and 6-positions modulate DHFR binding via:

- Steric effects : Bulky dimethylamino groups may hinder active-site entry, reducing IC₅₀ values compared to smaller methylamino groups.

- Electronic effects : Electron-donating groups (e.g., -N(CH₃)₂) enhance π-π stacking with DHFR’s hydrophobic pockets, as observed in thieno[2,3-d]pyrimidine derivatives with IC₅₀ values <1 µM. Activity trends correlate with Hammett σ constants for aryl substituents .

Q. What crystallographic evidence explains the tautomeric preference of this compound in solid-state structures?

- Answer : X-ray diffraction reveals a 4(1H)-one tautomer stabilized by intramolecular N–H⋯O hydrogen bonds (bond length ~2.8 Å). Intermolecular π-π stacking (face-to-face distance ~3.7 Å) and disorder in perchlorate counterions (occupancy ratio 0.68:0.32) further stabilize the lattice. Tautomeric equilibrium in solution can be probed via variable-temperature NMR .

Q. How to resolve contradictory bioactivity data in pyrimidinone derivatives with similar substitution patterns?

- Answer : Contradictions often arise from:

- Solubility differences : Chloro-substituted analogs (e.g., 4d in ) show reduced aqueous solubility (mp 254–256°C), limiting bioavailability despite high in vitro potency.

- Metabolic stability : Methylthio groups (e.g., in ) enhance hepatic clearance vs. methoxy groups, altering in vivo efficacy. Use LC-MS/MS to track metabolite profiles and adjust logP via Hansch analysis .

Methodological Considerations

Q. What strategies mitigate regioselectivity challenges during nucleophilic substitution on pyrimidinone scaffolds?

- Answer :

- Directing groups : Use acetylated intermediates (e.g., Scheme 1 in ) to block undesired positions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms for precise substitution at the 6-position.

- Catalysis : CuI/ligand systems promote Ullmann-type couplings for arylaminomethyl derivatives (e.g., 4a–e in ) .

Q. How to design structure-activity relationship (SAR) studies for pyrimidinone-based antimicrobial agents?

- Answer :

- Core modifications : Compare thieno[2,3-d]pyrimidin-4(3H)-ones () vs. dihydropyrimidinones () for MIC shifts against S. aureus.

- Substituent libraries : Test electron-withdrawing (e.g., -Cl in 4d) and donating (-OCH₃ in 4c) groups to map electronic requirements.

- Data normalization : Use Z-score analysis to account for batch variability in agar diffusion assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.